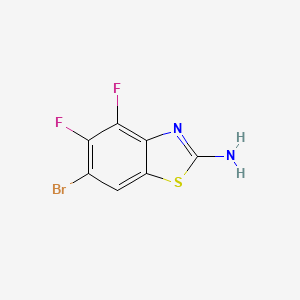

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine

Beschreibung

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is a halogenated benzothiazole derivative featuring bromine and fluorine substituents at positions 6, 4, and 5 of the aromatic ring. These compounds share a benzothiazole core, a 2-amine functional group, and halogen/methyl substituents, which influence their electronic, steric, and biological properties.

Benzothiazoles are heterocyclic systems of significant pharmaceutical interest due to their antimicrobial, anticancer, and anti-inflammatory activities . The bromine atom enhances electrophilic substitution reactivity, while fluorine substituents modulate lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name |

6-bromo-4,5-difluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2S/c8-2-1-3-6(5(10)4(2)9)12-7(11)13-3/h1H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPPBOWHBYIIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)F)F)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine typically involves the bromination and fluorination of benzothiazole derivatives. One common method involves the reaction of benzothiazole-2-amine with bromine and fluorine sources under controlled conditions. For example, liquid bromine in acetic acid can be added to a solution of benzothiazole-2-amine in acetic acid, followed by the addition of fluorinating agents . The reaction mixture is stirred at room temperature for 24 hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research indicates that 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation and inducing apoptosis.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 2.0 | Apoptosis induction |

| A549 | 1.5 | Cell cycle arrest |

| H1299 | 3.0 | Cytokine inhibition |

The mechanisms through which this compound exerts its anticancer effects include the induction of apoptosis and the inhibition of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .

Antimicrobial Activity

The compound also shows notable antimicrobial properties. It has been evaluated against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Demonstrates activity against Escherichia coli.

In vitro studies suggest that the antimicrobial action may involve disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Synthesis and Mechanism of Action

Several synthetic routes have been explored for the preparation of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine. The versatility in synthesis allows for modifications leading to derivatives with enhanced biological activities.

The proposed mechanisms of action include:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The aromatic structure enhances interactions with lipid membranes.

- π–π Stacking : The presence of aromatic rings allows for stacking interactions with nucleic acids and proteins .

Case Study 1: Antitumor Activity

A study by Kamal et al. (2010) synthesized various benzothiazole derivatives, including 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine. The results indicated significant growth inhibition in several cancer cell lines while exhibiting lower cytotoxicity towards normal cells compared to conventional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted by Al-Tel et al. (2011) focused on the antimicrobial properties of benzothiazole derivatives. This study found that the compound displayed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential for development into new antibiotic therapies .

Wirkmechanismus

The mechanism of action of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or binding to DNA/RNA. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine Analogs

Key Comparison Points

Electronic Effects of Substituents

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing nature increases electrophilicity at the benzothiazole core, enhancing binding to biological targets like PDE-10-A . In contrast, chlorine’s larger atomic radius introduces steric hindrance, reducing desolvation penalties in fragment-based drug discovery .

- Methyl Groups : Methyl substituents (e.g., in 6-bromo-4,7-dimethylbenzothiazole) improve lipophilicity but decrease reactivity due to steric shielding .

Biological Activity

- Antimicrobial Activity : Methyl-substituted benzothiazoles (e.g., 6-methyl-1,3-benzothiazol-2-amine) exhibit moderate activity against bacterial strains, attributed to disrupted membrane integrity .

- Drug Design : Fluorinated benzothiazoles (e.g., 4-chloro-1,3-benzothiazol-2-amine) rank highly in fragment-based screens due to balanced stacking interactions and desolvation penalties .

Synthetic Accessibility Halogenation: Bromine is introduced via electrophilic substitution (e.g., using N-bromosuccinimide) or via precursor routes (e.g., reduction of benzofuroxan with triphenylphosphine) . Microwave Synthesis: Substituted 2-aminobenzothiazoles are efficiently synthesized using microwave irradiation, reducing reaction times compared to conventional methods .

Table 2: Comparative Physicochemical Data

Biologische Aktivität

6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine is a synthetic compound belonging to the benzothiazole family, characterized by its unique structure that includes both bromine and fluorine substituents. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₃BrF₂N₂S

- Molecular Weight : 265.08 g/mol

Benzothiazole derivatives like 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine interact with various biological targets through several mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with target enzymes or receptors.

- Hydrophobic Interactions : The aromatic nature of the benzothiazole structure allows for hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

- π-π Stacking : The planar structure can engage in π-π stacking interactions with nucleobases or other aromatic systems.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The specific activity of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine against specific strains remains to be fully characterized but is expected to be promising based on structural analogs .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. For example:

- Cell Lines Tested : Compounds similar to 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia).

- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle proteins .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | Apoptosis induction |

| Compound B | U937 | 12.50 | Cell cycle arrest |

| 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine | TBD | TBD | TBD |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Benzothiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which play critical roles in inflammation pathways .

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

- Anticancer Study : A study investigated the cytotoxic effects of a series of benzothiazole derivatives on human cancer cell lines. The results indicated that modifications in the benzothiazole structure significantly influenced their anticancer potency.

- Antimicrobial Evaluation : Another research focused on the synthesis and evaluation of various benzothiazole compounds against bacterial strains. Results showed that certain substitutions led to enhanced antimicrobial activity compared to standard antibiotics.

Pharmacokinetics

The pharmacokinetic properties of 6-Bromo-4,5-difluoro-1,3-benzothiazol-2-amine are crucial for understanding its bioavailability and therapeutic efficacy:

- Absorption : Likely absorbed through passive diffusion due to its lipophilic nature.

- Distribution : The compound may distribute widely in tissues due to its small size and lipophilicity.

- Metabolism : Expected to undergo hepatic metabolism similar to other benzothiazoles.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-4,5-difluoro-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and fluorination of a benzothiazole precursor. For example, a benzothiazole core (e.g., 4,5-difluoro-1,3-benzothiazol-2-amine) can undergo electrophilic aromatic substitution using bromine (Br₂) in acetic acid with a catalyst like H₂O₂, followed by purification via recrystallization . Adjusting stoichiometry of Br₂ and reaction time (6–8 hours) is critical to avoid over-bromination. Fluorination steps may require anhydrous HF or safer fluorinating agents like Selectfluor® . Yield optimization (~70%) is achieved by controlling temperature (0–5°C for bromination) and neutralization with NaOH post-reaction .

Q. Which spectroscopic techniques are most effective for characterizing 6-bromo-4,5-difluoro-1,3-benzothiazol-2-amine?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments; chemical shifts for aromatic fluorines typically appear between -110 to -130 ppm .

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, F) show deshielding (δ 7.5–8.5 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 280.94 for C₇H₄BrF₂N₂S).

- IR Spectroscopy : Detects N-H stretches (~3400 cm⁻¹) and C-S/C-Br vibrations (600–800 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The bromine atom at position 6 acts as a leaving group, enabling NAS reactions. The electron-withdrawing effects of adjacent fluorine atoms activate the aromatic ring, facilitating substitution with amines or thiols. For example, reactions with secondary amines (e.g., morpholine) in DMF at 80°C yield 6-amino derivatives . Kinetic studies suggest fluorine’s ortho/para-directing effects enhance bromine’s leaving-group ability .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents impact the compound’s applications in material science?

- Methodological Answer : The strong electron-withdrawing nature of Br and F substituents lowers the LUMO energy, making the compound suitable as an electron-transport layer in OLEDs or semiconductors. DFT calculations reveal a bandgap reduction of ~0.3 eV compared to non-halogenated analogs, enhancing charge mobility . X-ray crystallography (if available) can validate planar geometry, which is critical for π-stacking in thin-film devices .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzothiazoles?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from substituent positioning and assay conditions. For example:

- Structural analogs : Compare 6-bromo-4,5-difluoro derivatives with 6-phenyl or 6-methoxy variants; fluorine’s electronegativity may enhance membrane permeability .

- Assay validation : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Contradictory IC₅₀ values in cancer cells (e.g., MCF-7 vs. HeLa) may reflect cell-specific uptake mechanisms .

Q. Can computational modeling predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Yes. Molecular docking and DFT studies identify preferential reaction sites:

Q. What role does this compound play in synthesizing Schiff base complexes, and how are their catalytic properties evaluated?

- Methodological Answer : The amine group reacts with aldehydes (e.g., salicylaldehyde) to form Schiff bases, which coordinate with metals (e.g., Cu²⁺, Pd²⁺). Catalytic activity in Suzuki-Miyaura cross-couplings is assessed by:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.